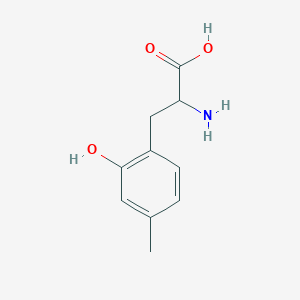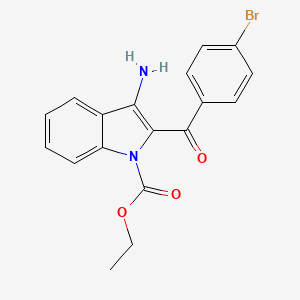
2-benzoyl-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-N-methylbenzamide is an organic compound with the molecular formula C15H13NO2. It is a derivative of benzamide, where the benzoyl group is attached to the nitrogen atom of the benzamide structure. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzoyl-N-methylbenzamide can be synthesized through the direct condensation of benzoic acid and N-methylbenzamide in the presence of a suitable catalyst. One efficient method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid, such as ZrCl4, under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the reaction of benzoic acid with N-methylbenzamide using a solid acid catalyst. The process is optimized for large-scale production, ensuring high purity and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, often utilizing continuous flow reactors for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxybenzamides.
Substitution: Halogenated or nitrated benzamides.
Applications De Recherche Scientifique
2-Benzoyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-benzoyl-N-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with proteins involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-methylbenzamide: A derivative where the amide nitrogen is methylated.
2-benzoylbenzamide: Similar structure but without the methyl group on the nitrogen.
Uniqueness
2-Benzoyl-N-methylbenzamide is unique due to the presence of both the benzoyl and N-methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential therapeutic applications that are not observed in its simpler counterparts .
Propriétés
Numéro CAS |
32557-55-4 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2-benzoyl-N-methylbenzamide |
InChI |
InChI=1S/C15H13NO2/c1-16-15(18)13-10-6-5-9-12(13)14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,18) |
Clé InChI |
PVIBFBFCLHOUNR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one](/img/structure/B15074318.png)
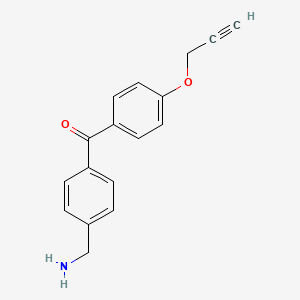
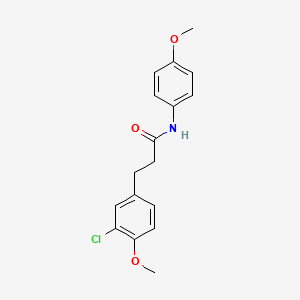

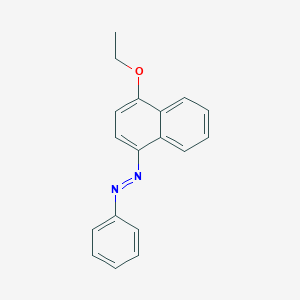
![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)


![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)
